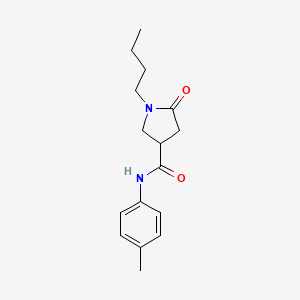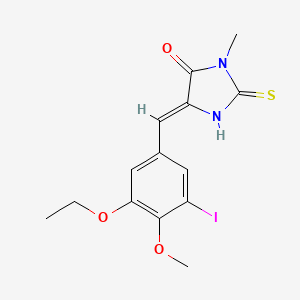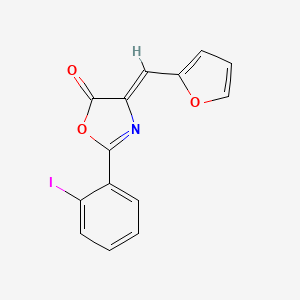
1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BML-210, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BML-210 belongs to a class of compounds known as pyrrolidine carboxamides, which have been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that it works by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-kB activation, this compound reduces the production of pro-inflammatory cytokines and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the expression of inflammatory genes and increase the expression of anti-inflammatory genes. It also reduces the production of reactive oxygen species, which are known to contribute to inflammation and cancer. In addition, this compound has been shown to reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for NF-kB inhibition. Unlike other compounds that inhibit NF-kB, this compound does not affect other signaling pathways. This makes it a valuable tool for studying the role of NF-kB in various biological processes.
However, one of the limitations of this compound is its poor solubility in water. This can make it difficult to administer in animal studies and can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for 1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One potential area of research is the development of more soluble analogs of this compound that can be administered more easily in animal studies. Another area of research is the investigation of the potential of this compound as a treatment for cancer. Further studies are needed to determine the optimal dose and administration route for this compound in various disease models.
Wissenschaftliche Forschungsanwendungen
1-butyl-N-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been shown to possess analgesic properties. It has been demonstrated to reduce pain in animal models of neuropathic pain and inflammatory pain. This makes it a potential candidate for the treatment of chronic pain conditions.
Furthermore, this compound has also been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-butyl-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-9-18-11-13(10-15(18)19)16(20)17-14-7-5-12(2)6-8-14/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABUZQFZGGHPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4713085.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4713086.png)
![ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B4713097.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4713105.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713108.png)
![2-[1-benzyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4713109.png)
![3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4713110.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4713131.png)
![methyl 3-{2-[(4-methylphenyl)thio]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4713138.png)
![5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4713142.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713146.png)
![4-chloro-N-({5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4713166.png)
